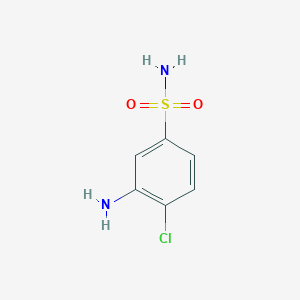

3-Amino-4-chlorobenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-chlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIWCPLBCWJUCMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10183338 | |

| Record name | 3-Amino-4-chlorobenzenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29092-34-0 | |

| Record name | 3-Amino-4-chlorobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29092-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-chlorobenzenesulphonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029092340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 29092-34-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36944 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Amino-4-chlorobenzenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-4-chlorobenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.916 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-4-chlorobenzenesulfonamide

CAS Number: 29092-34-0

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-4-chlorobenzenesulfonamide, a key sulfonamide-containing chemical intermediate. While specific detailed experimental data for this compound (CAS 29092-34-0) is limited in publicly accessible literature, this guide synthesizes available information and draws upon established principles of sulfonamide chemistry to offer valuable insights for researchers and drug development professionals. The document covers the compound's fundamental properties, plausible synthetic routes, expected spectral characteristics, potential applications as a carbonic anhydrase inhibitor, and essential safety and handling protocols. By contextualizing this molecule within the broader landscape of sulfonamide-based drug discovery, this guide serves as a foundational resource for its evaluation and use in research and development.

Introduction: The Significance of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, most notably for its foundational role in the development of antimicrobial "sulfa" drugs. These synthetic agents act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.[1] Because humans obtain folate from their diet, these drugs exhibit selective toxicity towards microbial pathogens.[1]

Beyond their antimicrobial properties, sulfonamides are integral to a diverse range of therapeutics, including diuretics, anticonvulsants, and hypoglycemic agents.[1] A particularly significant application is in the design of carbonic anhydrase inhibitors. Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide and are implicated in various physiological processes. Their inhibition has therapeutic relevance in conditions such as glaucoma, epilepsy, and certain types of cancer.[2][3] this compound, as a primary sulfonamide, represents a valuable building block for the synthesis of novel therapeutic agents targeting these pathways.

Physicochemical Properties and Structural Elucidation

While extensive experimental data for this compound is not widely published, its fundamental properties can be derived from its chemical structure and information available from chemical suppliers.[2][4]

| Property | Value | Source |

| CAS Number | 29092-34-0 | [2][4] |

| Molecular Formula | C₆H₇ClN₂O₂S | [4] |

| Molecular Weight | 206.65 g/mol | [4] |

| Appearance | Solid (predicted) | [4] |

| SMILES | NC1=C(Cl)C=C(C=C1)S(N)(=O)=O | [4] |

| InChI Key | OIWCPLBCWJUCMR-UHFFFAOYSA-N | [4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the two amino groups. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene ring. The protons of the sulfonamide (-SO₂NH₂) and the aromatic amine (-NH₂) would appear as broad singlets, and their chemical shifts could be sensitive to the solvent and concentration. For a related compound, 3-amino-4-hydroxybenzenesulfonamide, characteristic proton signals have been reported.[5]

-

¹³C NMR: The carbon NMR spectrum would show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the chloro, amino, and sulfonamide substituents. The carbon atom attached to the chlorine would be shifted downfield, while the carbons bearing the amino groups would be shifted upfield. Data for similar sulfonamides can provide a reference for expected chemical shift ranges.[6][7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the vibrational frequencies of its functional groups. Key expected absorptions include:

-

N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine and sulfonamide groups.

-

S=O stretching: Strong absorption bands around 1350 cm⁻¹ and 1160 cm⁻¹ for the asymmetric and symmetric stretching of the sulfonyl group.

-

Aromatic C-H and C=C stretching: Bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry would provide information on the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), the molecular ion peak (M⁺) would be expected at m/z 206 and 208 in an approximate 3:1 ratio, characteristic of the presence of a chlorine atom. Fragmentation would likely involve the loss of SO₂ (64 Da) and cleavage of the C-S and C-N bonds.[8]

Synthesis Strategies

A logical synthetic pathway is outlined below:

Figure 1. Plausible synthetic pathway for this compound.

Experimental Protocol (Hypothetical):

Step 1: Nitration of 2-Chloroaniline.

-

To a stirred solution of 2-chloroaniline in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

-

The mixture is then poured onto crushed ice, and the precipitated 2-chloro-5-nitroaniline is collected by filtration, washed with water, and dried.

Step 2: Diazotization and Sandmeyer Reaction.

-

2-Chloro-5-nitroaniline is dissolved in a mixture of hydrochloric acid and water and cooled to 0-5 °C.

-

A solution of sodium nitrite in water is added dropwise to form the diazonium salt.

-

The diazonium salt solution is then slowly added to a solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(I) chloride.

-

The resulting 4-chloro-3-nitrobenzenesulfonyl chloride is extracted with an organic solvent and purified.

Step 3: Amination.

-

The 4-chloro-3-nitrobenzenesulfonyl chloride is added portion-wise to a cooled, concentrated solution of ammonium hydroxide.

-

The reaction mixture is stirred until the starting material is consumed.

-

The precipitated 4-chloro-3-nitrobenzenesulfonamide is collected by filtration, washed with cold water, and dried.

Step 4: Reduction.

-

4-Chloro-3-nitrobenzenesulfonamide is suspended in a mixture of ethanol and hydrochloric acid.

-

Iron powder is added portion-wise, and the mixture is heated at reflux for several hours.

-

After cooling, the reaction mixture is filtered, and the filtrate is neutralized with a base to precipitate the product.

-

The crude this compound is collected, recrystallized, and dried.

Applications in Drug Discovery: A Focus on Carbonic Anhydrase Inhibition

The primary sulfonamide moiety is a well-established zinc-binding group, making compounds like this compound attractive starting points for the design of carbonic anhydrase (CA) inhibitors.[9] The sulfonamide group coordinates to the zinc ion in the active site of the enzyme, leading to inhibition.[3]

The development of isoform-selective CA inhibitors is a major goal in medicinal chemistry to minimize off-target effects.[10] The substitution pattern on the aromatic ring of the benzenesulfonamide scaffold plays a crucial role in determining the inhibitory potency and selectivity against different CA isoforms. The presence of the amino and chloro substituents on this compound provides handles for further chemical modification to explore structure-activity relationships (SAR).

Figure 2. General mechanism of carbonic anhydrase inhibition by a sulfonamide.

Derivatives of structurally similar compounds, such as 3-amino-4-hydroxybenzenesulfonamide, have been synthesized and shown to bind to various carbonic anhydrase isoforms, demonstrating the potential of this chemical class in developing novel therapeutics, including anticancer agents.[5]

Safety, Handling, and Storage

A specific Material Safety Data Sheet (MSDS) for this compound (CAS 29092-34-0) is not widely available. Therefore, it is imperative to handle this compound with the precautions appropriate for a novel chemical of unknown toxicity, and by referencing safety data for structurally related compounds.

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[11]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[12]

-

Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[11]

First Aid Measures (Based on related compounds):

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[12]

-

Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.[12]

-

Ingestion: Do not induce vomiting. Give large quantities of water. Never give anything by mouth to an unconscious person. Seek medical attention.[11]

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, well-ventilated area away from incompatible substances.

-

The compound is listed as a combustible solid.[4]

Conclusion

This compound is a valuable chemical intermediate with significant potential in drug discovery, particularly in the development of carbonic anhydrase inhibitors. While a comprehensive dataset for this specific compound is currently lacking in the public domain, this guide provides a solid foundation for its scientific evaluation. By understanding its fundamental properties, plausible synthetic routes, and the well-established biological activity of the sulfonamide scaffold, researchers can effectively incorporate this molecule into their research and development programs. As with any compound with limited published data, all handling and experimental work should be conducted with appropriate caution and adherence to rigorous safety protocols.

References

- PubChem. 3-Amino-4-chloro-N-phenylbenzenesulfonamide. [Link]

- Vainauskas, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules.

- Gudžytė, D., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors.

- Mass Spectrometry of Amino Acids and Proteins. (n.d.). Wiley-VCH.

- NIST. 4-Amino-3-chlorobenzonitrile. [Link]

- Vainauskas, V., et al. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI.

- CPAchem. Safety data sheet: 3-Amino-4-chlorobenzotrifluoride. [Link]

- Catalano, A., et al. (2018). FT-IR spectra of amino acids studied in the present work.

- Bua, S., et al. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. MDPI.

- Summary table of the mass, chemical formula, amino acid composition,... (n.d.).

- Acar, B., et al. (2023). Synthesis reaction of 3-amino-4-chloro benzohydrazide.

- Matrix Science.

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- Angeli, A., et al. (2020). Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors. MDPI.

- Infante, E., et al. (2024). Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. PubMed.

- MSDS of 3-Amino-4-chlorobenzonitrile. (n.d.).

- Zubrienė, A., et al. (2015). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules.

- Wikipedia. Sulfonamide (medicine). [Link]

- Al-Sayad, K. A., et al. (2025). Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS. PubMed.

- NIST. 3-Amino-1,2,4-triazine. [Link]

- PubChem. 3-Amino-4-chlorobenzoic acid. [Link]

- Li, Y., et al. (2013). Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C- Isotopomers in Metabolic Studies. PubMed Central.

- Thermo Fisher Scientific. SAFETY DATA SHEET: 2-Amino-4-chloro-5-methylbenzenesulfonic acid. [Link]

- Ju, Y., et al. (2014). FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b).

- Ohtani, H., et al. (2018).

- Harsági, A., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI.

- NIST. 4-Amino-6-chlorobenzene-1,3-disulfonamide. [Link]

- PubChem. 3-Amino-4-hydroxybenzenesulfonic acid. [Link]

- Li, H., et al. (2018). In situ attenuated total reflection-Fourier transform infrared (ATR-FTIR) spectroscopy combined with non-negative matrix factorization for investigating the synthesis reaction mechanism of 3-amino-4-amino-oxime furazan. Analytical Methods.

Sources

- 1. iris.unito.it [iris.unito.it]

- 2. scbt.com [scbt.com]

- 3. Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium [mdpi.com]

- 4. This compound DiscoveryCPR 29092-34-0 [sigmaaldrich.com]

- 5. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. mdpi.com [mdpi.com]

- 8. Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C- Isotopomers in Metabolic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemicalbook.com [chemicalbook.com]

- 12. bg.cpachem.com [bg.cpachem.com]

An In-Depth Technical Guide to 3-Amino-4-chlorobenzenesulfonamide

<

Executive Summary: This document provides a comprehensive technical overview of 3-Amino-4-chlorobenzenesulfonamide (C₆H₇ClN₂O₂S), a key chemical intermediate in the pharmaceutical and dye industries. Centered around its fundamental molecular weight of 206.65 g/mol , this guide details the compound's physicochemical properties, synthesis, analytical characterization, and critical applications, particularly in drug development. It is intended for researchers, chemists, and professionals in the life sciences who require a detailed understanding of this versatile sulfonamide building block.

Core Physicochemical Properties

This compound is a substituted aromatic sulfonamide. Its structure, featuring an amine group, a chlorine atom, and a sulfonamide group on a benzene ring, imparts specific chemical reactivity and physical characteristics that are crucial for its role in organic synthesis. The precise arrangement of these functional groups dictates its utility as a precursor for more complex molecules.

The molecular weight is a foundational parameter, essential for stoichiometric calculations in synthesis, quantitative analysis, and spectrometric identification. Commercial suppliers consistently report the molecular weight as 206.65 g/mol .[1][2][3]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Weight | 206.65 g/mol | [1][2][3] |

| Molecular Formula | C₆H₇ClN₂O₂S | [2] |

| CAS Number | 29092-34-0 | [1][2] |

| Physical Form | Solid / Powder | [1][3] |

| Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)N)N)Cl | |

| InChI Key | OIWCPLBCWJUCMR-UHFFFAOYSA-N |

These properties, particularly the molecular formula and weight, are the basis for all analytical and synthetic protocols involving this compound.

Synthesis and Quality Control Workflow

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. While various specific pathways exist, a general and illustrative workflow involves the nitration and subsequent reduction of a chlorinated benzenesulfonamide precursor.

The causality behind this common approach is rooted in the directing effects of the functional groups on the benzene ring. The sulfonamide group is a meta-director, while the chlorine is an ortho-, para-director. Managing the sequence of chlorination, nitration, and amination is key to achieving the desired 3-amino-4-chloro substitution pattern.

Caption: A generalized workflow for the synthesis and purification of this compound.

Experimental Protocol: Purity Verification by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of synthesized this compound.[4] This protocol is self-validating as the presence of multiple peaks would indicate impurities from starting materials or side-reactions.

Objective: To determine the purity of a synthesized batch.

-

Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid to ensure good peak shape. The organic/aqueous ratio may require optimization.

-

Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a final concentration of 1 mg/mL.

-

Sample Preparation: Dissolve the synthesized product in the mobile phase to the same concentration (1 mg/mL).

-

HPLC System Setup:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector: UV detector set to an appropriate wavelength (e.g., 254 nm) where the aromatic compound absorbs strongly.

-

Column Temperature: 30 °C.

-

-

Analysis: Inject the standard solution to determine the retention time of the pure compound. Subsequently, inject the sample solution.

-

Data Interpretation: The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram. A single, sharp peak at the expected retention time indicates high purity.

Applications in Drug Development

The structural motifs within this compound make it a valuable scaffold in medicinal chemistry. The sulfonamide group is a well-known pharmacophore found in a wide range of therapeutic agents, including antibacterial drugs and diuretics.[5][6] The amino group provides a reactive handle for further chemical modification, allowing for the construction of more complex drug candidates.[5]

Its derivatives are explored for a variety of biological activities, including as carbonic anhydrase inhibitors, which have applications in treating glaucoma, and as potential anticancer agents.[5][7] The development of novel sulfonamides often involves using this or similar building blocks to investigate structure-activity relationships (SAR) to optimize therapeutic efficacy and pharmacokinetic properties.[5][8]

Caption: Role of the core scaffold in a typical drug discovery and optimization cycle.

Safety, Handling, and Storage

Proper handling of this compound is essential in a laboratory setting. It is classified as a solid that requires careful management to avoid inhalation of dust and direct contact with skin and eyes.[1][9]

Table 2: GHS Hazard Information Summary

| Hazard Class | Statement | Precautionary Measures |

| Acute Toxicity | May be toxic if swallowed, in contact with skin, or if inhaled. | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[9][10] |

| Skin Irritation | Causes skin irritation. | P302+352: IF ON SKIN: Wash with plenty of soap and water.[10] |

| Eye Irritation | Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] |

Recommended Procedures

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[9] Employ engineering controls to prevent dust generation.[11]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[1][9]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[11][12]

Conclusion

This compound, with a definitive molecular weight of 206.65 g/mol , is more than a simple chemical compound; it is a foundational building block in the synthesis of pharmaceuticals and other high-value materials. A thorough understanding of its properties, from its core molecular weight to its reactivity and handling requirements, is indispensable for scientists and researchers aiming to leverage its synthetic potential safely and effectively.

References

- Vainauskas, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. [Link]

- PubChem. 3-Amino-4-chloro-N-phenylbenzenesulfonamide. [Link]

- Vainauskas, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PubMed. [Link]

- Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

- Houben-Weyl. 7.3 Amino Acid Analysis. [Link]

- PubChem. CID 154809854 | C12H12Cl2N2O6S2. [Link]

- Aartifi.

- Carl ROTH.

- PubMed. Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. [Link]

- Shimadzu. Analytical Methods for Amino Acids. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. The Versatile Applications of 3-Amino-4-hydroxybenzenesulfonamide in Industry. [Link]

- Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [Link]

- Chemos GmbH & Co.KG.

Sources

- 1. This compound | 29092-34-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. scbt.com [scbt.com]

- 3. 4-amino-3-chlorobenzenesulfonamide Manufacturer, Supplier from Pune [fluorochem.co.in]

- 4. Analytical Methods for Amino Acids : Shimadzu (Nederland) [shimadzu.nl]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tcichemicals.com [tcichemicals.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. carlroth.com [carlroth.com]

- 12. chemos.de [chemos.de]

An In-depth Technical Guide to 3-Amino-4-chlorobenzenesulfonamide: Properties, Synthesis, and Applications

Introduction

3-Amino-4-chlorobenzenesulfonamide is a substituted aromatic sulfonamide that serves as a pivotal intermediate in various synthetic applications. Its unique molecular architecture, featuring a reactive amino group, a sulfonamide moiety, and a chlorinated benzene ring, makes it a versatile building block in the fields of medicinal chemistry and dye manufacturing. This guide provides a comprehensive overview of its chemical and physical properties, established synthetic routes, key applications, and essential safety protocols, tailored for researchers, chemists, and professionals in drug development. The strategic positioning of its functional groups allows for sequential, regioselective reactions, making it an invaluable precursor for complex molecular targets.

Core Chemical and Physical Properties

A thorough understanding of a compound's fundamental properties is critical for its effective application in research and synthesis. The key identifiers and physicochemical characteristics of this compound are summarized below.

Chemical Identity

The compound is unambiguously identified by its systematic name and registry numbers, which are crucial for accurate sourcing and regulatory compliance.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 29092-34-0 | [2][3] |

| Molecular Formula | C₆H₇ClN₂O₂S | [2][4] |

| Molecular Weight | 206.65 g/mol | [2][4] |

| InChI Key | OIWCPLBCWJUCMR-UHFFFAOYSA-N | |

| SMILES String | NC1=CC(S(N)(=O)=O)=CC=C1Cl |

Physicochemical Properties

These properties dictate the compound's behavior in various solvents and physical states, informing decisions on reaction conditions, purification methods, and storage.

| Property | Value | Source |

| Appearance | Solid | [3] |

| Melting Point | Data not consistently available; related compounds like 3-Amino-4-hydroxybenzenesulphonamide melt at 199-201°C[5] | |

| Boiling Point | Not applicable (decomposes) | |

| Solubility | Soluble in methanol[5] and likely other polar organic solvents. | |

| Storage Class | 11 - Combustible Solids |

Synthesis and Reactivity

The synthesis of this compound typically involves a multi-step process starting from more readily available precursors. The reactivity is dominated by the nucleophilic amino group and the acidic sulfonamide protons.

Representative Synthetic Pathway

A common strategy for synthesizing substituted anilines is the reduction of a corresponding nitro compound. The synthesis of this compound can be logically inferred from the synthesis of its sulfonic acid analogue, which involves the reduction of 4-chloro-3-nitrobenzenesulfonic acid[6]. A plausible pathway would therefore start with the chlorosulfonation of 2-chloro-1-nitrobenzene, followed by amination of the resulting sulfonyl chloride, and finally, reduction of the nitro group.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: Nitro Group Reduction (Conceptual)

This conceptual protocol outlines the final, critical step of the synthesis.

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-Chloro-3-nitrobenzenesulfonamide and a suitable solvent such as ethanol or acetic acid.

-

Reagent Addition: Add the reducing agent (e.g., iron powder and a catalytic amount of hydrochloric acid) portion-wise to control the exothermic reaction.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture and filter to remove the solid catalyst. Neutralize the filtrate with a base (e.g., sodium carbonate solution) to precipitate the crude product.

-

Purification: Collect the solid product by filtration, wash with water, and dry. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the purified this compound.

Causality: The choice of a reducing agent like iron in acidic media is a classic, cost-effective, and efficient method for the selective reduction of aromatic nitro groups to amines without affecting the chloro or sulfonamide functionalities.

Applications in Drug Discovery and Chemical Industry

The utility of this compound stems from its identity as a "scaffold" or "building block" that can be readily functionalized.

Caption: Application pathways for this compound.

Pharmaceutical Intermediate

The sulfonamide group is a well-established pharmacophore. This compound provides a scaffold for developing new therapeutic agents, particularly inhibitors for enzymes like carbonic anhydrase (CA), which are targets in cancer therapy.[7][8] The presence of both hydrophilic (amino, sulfonamide) and lipophilic (aromatic ring) regions can be leveraged to optimize the pharmacokinetic (ADME) properties of derivative compounds.[7] Its analogues, such as 3-amino-4-hydroxybenzenesulfonamide, are precursors in the synthesis of sulfonamide antibiotics, which inhibit essential metabolic pathways in bacteria.[9][10]

Dye Synthesis

The primary amino group on the benzene ring can be readily converted into a diazonium salt. This reactive intermediate can then be coupled with electron-rich aromatic compounds (e.g., phenols, anilines) to form intensely colored azo dyes. This chemistry is a cornerstone of the dye manufacturing industry.[6][9]

Organic Synthesis

Beyond specific applications, it is used as a versatile intermediate in broader organic synthesis.[3] The amino and sulfonamide groups can be protected, modified, or used to direct the substitution of other positions on the aromatic ring, enabling the construction of complex molecular frameworks.

Spectroscopic Profile (Anticipated)

While specific spectra are lot-dependent, the structure of this compound allows for the prediction of its key spectroscopic features, which are essential for its characterization.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, with their chemical shifts and coupling patterns determined by the electronic effects of the amino, chloro, and sulfonamide substituents. Broad signals corresponding to the protons of the -NH₂ and -SO₂NH₂ groups would also be present.

-

¹³C NMR: The carbon NMR spectrum would display six unique signals for the aromatic carbons, with their chemical shifts influenced by the attached functional groups.[11][12]

-

IR Spectroscopy: The infrared spectrum would feature characteristic absorption bands for N-H stretching of the amino and sulfonamide groups (typically in the 3300-3500 cm⁻¹ region), S=O stretching of the sulfonamide group (around 1350 and 1160 cm⁻¹), and C-Cl stretching.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight (206.65 g/mol ), along with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl).[4]

Safety and Handling

Proper handling of all chemical reagents is paramount in a laboratory setting.

-

Hazard Identification: While specific toxicity data for this compound is limited, related aromatic amines and chloro-compounds can be irritants and potentially harmful. For instance, the related 3-Amino-4-chlorobenzoic acid is noted to cause skin and eye irritation and may cause respiratory irritation.[13] It is prudent to handle this compound with similar precautions.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[3]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a chemical fume hood to avoid inhalation of dust.

Conclusion

This compound is a chemical intermediate of significant value, bridging basic chemical manufacturing with advanced applications in pharmaceuticals and material science. Its well-defined structure and predictable reactivity provide a reliable platform for synthetic innovation. For researchers and drug development professionals, this compound represents a key starting point for the rational design of novel sulfonamide-based molecules with tailored biological activities. A firm grasp of its chemical properties, synthetic accessibility, and handling requirements is essential for unlocking its full potential in scientific discovery.

References

- PubChem. 3-Amino-4-chloro-N-phenylbenzenesulfonamide | C12H11ClN2O2S. PubChem. [Link]

- PubChem. 4-Amino-3-chlorobenzenesulfonamide | C6H7ClN2O2S. PubChem. [Link]

- PubChem. CID 154809854 | C12H12Cl2N2O6S2. PubChem. [Link]

- Ningbo Inno Pharmchem Co.,Ltd. The Versatile Applications of 3-Amino-4-hydroxybenzenesulfonamide in Industry. [Link]

- PubChem. 3-Amino-4-chlorobenzoic acid | C7H6ClNO2. PubChem. [Link]

- Vainauskas, V. et al. (2024). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. [Link]

- Vainauskas, V. et al. (2024). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.

- ResearchGate. Synthesis reaction of 3-amino-4-chloro benzohydrazide.

- Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

- U.S. Environmental Protection Agency. Provisional Peer-Reviewed Toxicity Values for 3-Amino-4-chlorobenzotrifluoride. [Link]

- PubMed. Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability.

- PubMed. Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS.

- MDPI.

- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

- Queen's University. Bio NMR spectroscopy. [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. This compound DiscoveryCPR 29092-34-0 [sigmaaldrich.com]

- 3. This compound | 29092-34-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 4. scbt.com [scbt.com]

- 5. 98-32-8 CAS MSDS (3-Amino-4-hydroxybenzenesulphonamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 3-Amino-4-chlorobenzenesulfonic acid | 98-36-2 [chemicalbook.com]

- 7. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures [mdpi.com]

- 8. Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-Amino-4-hydroxybenzenesulphonamide(98-32-8) 13C NMR spectrum [chemicalbook.com]

- 12. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]

- 13. 3-Amino-4-chlorobenzoic acid | C7H6ClNO2 | CID 76092 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 3-Amino-4-chlorobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

3-Amino-4-chlorobenzenesulfonamide, a sulfonamide derivative, represents a class of compounds of significant interest in medicinal chemistry and drug discovery. The strategic placement of an amino group, a chloro group, and a sulfonamide moiety on a benzene ring gives rise to a unique electronic and structural profile, making it a valuable building block in the synthesis of various biologically active molecules. An exhaustive understanding of its fundamental physical properties is paramount for its effective utilization in research and development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability.

This technical guide provides a comprehensive overview of the known physical characteristics of this compound (CAS No. 29092-34-0) and offers detailed, field-proven methodologies for the experimental determination of its yet-to-be-fully-characterized properties. The protocols described herein are designed to ensure scientific integrity and reproducibility, providing a solid foundation for any research endeavor involving this compound.

Physicochemical Properties

A summary of the currently available and predicted physicochemical properties of this compound is presented in the table below. It is important to note that while some fundamental properties are established, several others require experimental verification.

| Property | Value | Source/Method |

| Chemical Name | This compound | IUPAC |

| CAS Number | 29092-34-0 | [1][2][3] |

| Molecular Formula | C₆H₇ClN₂O₂S | [1][2][3] |

| Molecular Weight | 206.65 g/mol | [1][2][3] |

| Appearance | Solid | [4] |

| Melting Point | Not experimentally determined | Requires experimental verification |

| Boiling Point | 416.5 °C at 760 mmHg (Predicted) | |

| Solubility | Not quantitatively determined | Requires experimental verification |

| pKa | Not experimentally determined | Requires experimental verification |

| LogP | 0.0932 (Predicted) | [5] |

Experimental Protocols for Physical Property Determination

The following sections detail robust experimental protocols for the determination of key physical properties of this compound. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.

Melting Point Determination

Rationale: The melting point is a critical indicator of purity. A sharp melting range is characteristic of a pure crystalline solid. This protocol utilizes the capillary method, a widely accepted and reliable technique for determining the melting point of a solid.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a steady rate of 1-2 °C per minute near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting) are recorded as the melting range.

Caption: Workflow for Melting Point Determination.

Solubility Profiling

Rationale: Understanding the solubility of this compound in various solvents is crucial for its use in synthesis, purification, and formulation. This protocol outlines a systematic approach to determine its qualitative and quantitative solubility.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, methanol, ethanol, acetone, dimethyl sulfoxide (DMSO), and dichloromethane).

-

Qualitative Assessment:

-

To 1 mL of each solvent in a separate vial, add a small, accurately weighed amount (e.g., 1 mg) of this compound.

-

Vortex the mixture for 1 minute and visually inspect for dissolution.

-

If dissolved, add another portion of the solute and repeat until saturation is reached.

-

-

Quantitative Determination (Isothermal Shake-Flask Method):

-

Prepare saturated solutions by adding an excess of the solid to each solvent in sealed flasks.

-

Agitate the flasks at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant and filter it through a syringe filter (0.22 µm).

-

Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved solid using a validated analytical technique such as UV-Vis spectroscopy or HPLC.[5]

-

Caption: Workflow for Solubility Profiling.

pKa Determination

Rationale: The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of a molecule at a given pH. For a sulfonamide, the pKa of the sulfonamide proton is particularly important as it influences solubility, membrane permeability, and receptor binding. Potentiometric titration is a classic and accurate method for pKa determination.

Methodology:

-

Solution Preparation: Prepare a dilute, accurately known concentration of this compound in a suitable solvent system (e.g., a water-methanol mixture to ensure solubility).

-

Titration:

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa is the pH at the half-equivalence point, where half of the sulfonamide has been neutralized. This can be determined from the midpoint of the steepest part of the titration curve or by calculating the first derivative of the curve.

-

Caption: Workflow for pKa Determination via Potentiometric Titration.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expected Spectral Features:

-

N-H Stretching: Two distinct bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amino (-NH₂) and sulfonamide (-SO₂NH₂) groups.

-

S=O Stretching: Strong, characteristic absorption bands for the asymmetric and symmetric stretching of the sulfonyl group (-SO₂) typically appearing around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively.

-

C-N Stretching: A band in the region of 1300-1200 cm⁻¹.

-

C-Cl Stretching: A band in the fingerprint region, typically around 800-600 cm⁻¹.

-

Aromatic C-H and C=C Stretching: Bands in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features (in a suitable deuterated solvent like DMSO-d₆):

-

Aromatic Protons: A set of signals in the aromatic region (typically 6.5-8.0 ppm). The splitting pattern will be complex due to the substitution pattern on the benzene ring.

-

Amino Protons (-NH₂): A broad singlet that may be exchangeable with D₂O.

-

Sulfonamide Protons (-SO₂NH₂): A broad singlet, also potentially exchangeable with D₂O.

UV-Vis Spectroscopy

Expected Spectral Features:

-

The UV-Vis spectrum is expected to show absorption maxima characteristic of a substituted benzene ring. The presence of the amino and sulfonamide groups will influence the position and intensity of these bands. The spectrum can be recorded in a non-polar solvent like cyclohexane and a polar solvent like ethanol to observe any solvatochromic shifts.

Safety and Handling

This compound is classified as an irritant.[2][6] Appropriate safety precautions should be taken during handling.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[6] Avoid contact with skin and eyes.[6]

-

Storage: Store in a tightly closed container in a cool, dry place.[1]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided a detailed overview of the known physical properties of this compound and has outlined robust experimental protocols for the determination of its yet-to-be-characterized attributes. By following these methodologies, researchers can obtain reliable and reproducible data, which is essential for advancing the use of this compound in various scientific disciplines. The provided safety information should be strictly adhered to ensure a safe laboratory environment.

References

- SIELC Technologies. (2018, May 16). 3-Amino-4-chlorobenzenesulphonamide.

- Crysdot LLC. (n.d.). This compound.

- PubChem. (n.d.). 4-Chlorobenzenesulfonamide.

- Chemsrc. (n.d.). 4-Chlorobenzenesulfonamide | CAS#:98-64-6.

- NIST. (n.d.). 4-Amino-6-chlorobenzene-1,3-disulfonamide. In NIST Chemistry WebBook.

- NIST. (n.d.). Benzenesulfonamide, 4-methyl-. In NIST Chemistry WebBook.

- Aladdin Scientific. (n.d.). This compound.

- Titan Scientific. (n.d.). This compound.

Sources

- 1. 29092-34-0|this compound|BLD Pharm [bldpharm.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 29092-34-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 5. 3-Amino-4-chlorobenzenesulphonamide | SIELC Technologies [sielc.com]

- 6. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

3-Amino-4-chlorobenzenesulfonamide structure

An In-Depth Technical Guide to 3-Amino-4-chlorobenzenesulfonamide: Structure, Synthesis, and Applications

Executive Summary

This compound is a substituted aromatic sulfonamide that serves as a critical building block in organic synthesis. Its unique molecular architecture, featuring an aniline core functionalized with both a chloro and a sulfonamide group, makes it a versatile intermediate in the development of pharmaceuticals and specialty chemicals. The strategic placement of these functional groups—an electron-donating amino group and electron-withdrawing chloro and sulfonamide groups—imparts a distinct reactivity profile that is highly valuable for constructing more complex molecular entities. This guide provides a comprehensive technical overview of its structure, physicochemical properties, a validated synthetic pathway with mechanistic insights, its applications as a molecular scaffold in drug discovery, and essential safety protocols for its handling and storage.

Chemical Identity and Physicochemical Properties

The foundational characteristics of this compound are summarized below. These properties are essential for its identification, purification, and application in synthetic chemistry.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 29092-34-0 | |

| Molecular Formula | C₆H₇ClN₂O₂S | |

| Molecular Weight | 206.65 g/mol | |

| Physical Form | Solid | [1] |

| SMILES String | NC1=CC(S(N)(=O)=O)=CC=C1Cl | [1] |

| InChI Key | OIWCPLBCWJUCMR-UHFFFAOYSA-N | [1] |

Structural Analysis

The structure of this compound is defined by a benzene ring substituted at positions 1, 3, and 4.

-

Sulfonamide Group (-SO₂NH₂): Located at position 1, this group is a potent electron-withdrawing group and a key pharmacophore in many drug classes, notably diuretics and carbonic anhydrase inhibitors. It serves as a strong hydrogen bond donor and acceptor.

-

Amino Group (-NH₂): At position 3, this is an activating, ortho-para directing group. Its presence is crucial for subsequent derivatization, often through diazotization or acylation reactions.

-

Chloro Group (-Cl): Positioned at C4, this halogen atom is an electron-withdrawing but ortho-para directing group. It enhances the lipophilicity of the molecule and can serve as a metabolic blocking site or a point for further modification in advanced synthetic schemes.

The interplay of these groups dictates the molecule's chemical behavior, influencing the acidity of the sulfonamide protons and the nucleophilicity of the amino group.

Caption: 2D structure of this compound.

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through a multi-step process starting from a readily available precursor like 4-chloro-3-nitrobenzenesulfonic acid. The key transformation is the selective reduction of the nitro group to an amine without affecting the other functional groups.

Exemplary Synthetic Protocol: Reduction of 4-chloro-3-nitrobenzenesulfonamide

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, suspend 4-chloro-3-nitrobenzenesulfonamide in a suitable solvent such as ethanol or a mixture of water and ethanol.

-

Reductant Addition: Heat the suspension to a gentle reflux. Add a reducing agent, such as stannous chloride (SnCl₂) in concentrated hydrochloric acid (HCl), dropwise to the reaction mixture. The use of iron powder in the presence of an acid (e.g., acetic acid or HCl) is also a common and cost-effective alternative.

-

Reaction Monitoring: The reaction is exothermic and should be controlled by the rate of addition. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup and Isolation: After completion, cool the reaction mixture to room temperature. If using tin, carefully neutralize the acidic solution with a base (e.g., NaOH or Na₂CO₃) to precipitate tin hydroxides. Filter the mixture to remove the inorganic salts.

-

Purification: The crude product in the filtrate can be extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Rationale and Mechanistic Considerations

-

Choice of Starting Material: 4-chloro-3-nitrobenzenesulfonamide is an ideal precursor because the directing effects of the chloro and sulfonyl groups guide the nitration to the desired position (meta to the sulfonyl group and ortho to the chloro group).

-

Reduction Step: The selective reduction of an aromatic nitro group in the presence of a chloro substituent and a sulfonamide is a well-established transformation. Metal-acid systems like SnCl₂/HCl or Fe/HCl are highly effective for this purpose. The mechanism involves a series of single-electron transfers from the metal to the nitro group, with protonation steps facilitated by the acid, ultimately leading to the formation of the corresponding aniline. This method is robust and generally high-yielding.

Synthesis Workflow Visualization

Caption: High-level workflow for the synthesis of the target compound.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a valuable intermediate. Its utility stems from the presence of multiple reactive sites that can be selectively functionalized.

-

Pharmaceutical Synthesis: The sulfonamide moiety is a cornerstone of many therapeutic agents. This compound provides a scaffold for creating libraries of novel sulfonamide-based drugs. The amino group can be readily acylated, alkylated, or converted into a diazonium salt, which can then undergo various coupling reactions (e.g., Sandmeyer reaction) to introduce a wide range of functionalities. The related compound 3-amino-4-hydroxybenzenesulfonamide is a known precursor in the synthesis of sulfonamide antibiotics.[2]

-

Carbonic Anhydrase Inhibitors: The benzenesulfonamide scaffold is the classic template for inhibitors of carbonic anhydrases (CAs), a family of enzymes implicated in diseases like glaucoma, epilepsy, and cancer.[3][4] The sulfonamide group coordinates to the zinc ion in the enzyme's active site. The substituted benzene ring allows for modifications that can tune the inhibitor's potency and isoform selectivity.

-

Dye Manufacturing: Aromatic amines are fundamental precursors in the synthesis of azo dyes.[2][5] The amino group of this compound can be diazotized and coupled with electron-rich aromatic compounds (coupling partners) to produce a diverse range of colored compounds for textiles and other applications.

Logical Framework: A Scaffold for Bioactive Agents

The structure of this compound can be conceptually divided into a constant region (the scaffold) and points for diversification (vectors), illustrating its utility in combinatorial chemistry and drug design.

Caption: Diversification potential of the this compound scaffold.

Safety, Handling, and Storage

As a chemical intermediate, this compound requires careful handling. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, data from structurally similar chemicals provide a reliable guide to its potential hazards.

-

Potential Hazards: Based on related sulfonamides and chlorinated anilines, this compound may be toxic if swallowed, inhaled, or in contact with skin.[6] It is also likely to cause skin and serious eye irritation.[6][7]

-

Handling Procedures:

-

Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or fumes.[6]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[6]

-

Avoid generating dust.

-

Wash hands and any exposed skin thoroughly after handling.[6]

-

Do not eat, drink, or smoke in the work area.[6]

-

-

Storage:

Conclusion

This compound is a strategically functionalized aromatic compound of significant value to the chemical and pharmaceutical industries. Its structure provides a robust and versatile platform for the synthesis of a wide array of more complex molecules, particularly in the realm of medicinal chemistry as a scaffold for enzyme inhibitors and in materials science as a precursor for azo dyes. A thorough understanding of its properties, synthetic routes, and handling requirements is essential for leveraging its full potential in research and development.

References

- PubChem. 3-Amino-4-chloro-N-phenylbenzenesulfonamide | C12H11ClN2O2S | CID 2873180. [Link]

- PubChem. CID 154809854 | C12H12Cl2N2O6S2. [Link]

- PubChem. 4-Amino-3-chlorobenzenesulfonamide | C6H7ClN2O2S | CID 1502014. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. The Versatile Applications of 3-Amino-4-hydroxybenzenesulfonamide in Industry. [Link]

- MDPI. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. [Link]

- PubChem. 3-Amino-4-chlorobenzoic acid | C7H6ClNO2 | CID 76092. [Link]

- Carl ROTH.

- National Institutes of Health. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. [Link]

- Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

- PubChem. 3-Amino-4-hydroxybenzenesulfonic acid | C6H7NO4S | CID 7385. [Link]

- ResearchGate. Synthesis reaction of 3-amino-4-chloro benzohydrazide. [Link]

- PubMed. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. [Link]

Sources

- 1. This compound DiscoveryCPR 29092-34-0 [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Amino-4-chlorobenzenesulfonic acid | 98-36-2 [chemicalbook.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Amino-4-chlorobenzenesulfonamide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-4-chlorobenzenesulfonamide, a key chemical intermediate in the pharmaceutical and dye industries. The document details its chemical identity, including its IUPAC name, CAS registry number, and molecular properties. A plausible, well-referenced synthesis protocol is presented, followed by an in-depth discussion of the compound's chemical reactivity, focusing on the functional groups that make it a versatile building block. Advanced analytical techniques for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS), are thoroughly described with expected data. The guide explores its significant applications in medicinal chemistry, particularly as a scaffold for the development of potent carbonic anhydrase inhibitors. Finally, comprehensive safety and handling procedures are outlined to ensure its proper management in a laboratory and industrial setting.

Chemical Identity and Properties

Nomenclature and Identifiers

The unambiguous identification of a chemical entity is paramount for scientific communication and regulatory compliance.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in synthesis.

| Property | Value | Source |

| Appearance | White to off-white solid/powder | [3] |

| Melting Point | Not precisely defined; decomposition may occur at elevated temperatures. | Inferred from general sulfonamide properties |

| Solubility | Sparingly soluble in water. Soluble in some organic solvents like ethanol, and dilute alkali solutions. | [4] |

| pKa | The amino group is weakly basic, and the sulfonamide proton is weakly acidic. Precise pKa values are not readily available in the literature but can be estimated based on analogous structures. | General chemical principles |

Synthesis and Manufacturing

While specific industrial manufacturing protocols are often proprietary, a logical and experimentally sound synthesis of this compound can be devised from readily available starting materials, primarily through the chlorosulfonation of a substituted aniline derivative followed by amination.

Proposed Synthetic Pathway

A plausible and efficient route to this compound begins with 2-chloroaniline. The synthesis involves two key steps: chlorosulfonation and subsequent amination.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of 4-Chloro-3-aminobenzenesulfonyl chloride

-

In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

-

Carefully add chlorosulfonic acid to the flask and cool it in an ice-salt bath.

-

Slowly add 2-chloroaniline dropwise from the dropping funnel while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60-70 °C for 2-3 hours until the evolution of HCl gas ceases.

-

Cool the reaction mixture and cautiously pour it onto crushed ice.

-

The solid 4-chloro-3-aminobenzenesulfonic acid will precipitate. Filter the solid, wash it with cold water, and dry it.

-

To convert the sulfonic acid to the sulfonyl chloride, treat the dried solid with thionyl chloride, optionally in an inert solvent like toluene, and heat under reflux until the reaction is complete (cessation of SO₂ and HCl evolution).

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4-chloro-3-aminobenzenesulfonyl chloride.

Step 2: Synthesis of this compound

-

Cool a concentrated aqueous solution of ammonia in a flask placed in an ice bath.

-

Slowly add the crude 4-chloro-3-aminobenzenesulfonyl chloride from the previous step to the cold ammonia solution with vigorous stirring.

-

Continue stirring for 1-2 hours, allowing the mixture to slowly warm to room temperature.

-

The solid product, this compound, will precipitate.

-

Filter the precipitate, wash it thoroughly with cold water to remove any ammonium salts, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified this compound.

Chemical Reactivity and Profile

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups: the aromatic amino group, the sulfonamide group, and the chloro substituent on the benzene ring.

Caption: Reactivity profile of this compound.

Reactivity of the Amino Group

The aromatic amino group is a versatile handle for a variety of chemical transformations. It can undergo diazotization followed by Sandmeyer or related reactions to introduce a range of substituents. Acylation and alkylation reactions are also readily achievable. The formation of Schiff bases through condensation with aldehydes is another common reaction.[5]

Reactivity of the Sulfonamide Group

The sulfonamide group is relatively stable. The nitrogen atom can be alkylated or arylated under appropriate conditions. The protons on the nitrogen are weakly acidic and can be removed by a strong base, which can be useful in certain synthetic strategies.

Thermal Stability

Benzenesulfonamide derivatives generally exhibit good thermal stability. However, at elevated temperatures, decomposition can occur. The likely initial decomposition pathways would involve the cleavage of the C-S or S-N bonds. The specific decomposition temperature and products for this compound would require experimental determination through techniques like thermogravimetric analysis (TGA).

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and sulfonamide groups. The aromatic region will display a complex splitting pattern due to the substitution pattern. The chemical shifts of the -NH₂ and -SO₂NH₂ protons can be broad and their position may vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the electronic effects of the substituents.

| Predicted ¹H NMR Chemical Shifts (in DMSO-d₆) | Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆) |

| ~7.5-7.8 ppm (aromatic protons) | ~140-150 ppm (C-NH₂) |

| ~7.2-7.4 ppm (aromatic protons) | ~130-135 ppm (C-SO₂NH₂) |

| ~6.8-7.0 ppm (aromatic protons) | ~120-130 ppm (C-Cl) |

| ~5.5-6.0 ppm (broad, -NH₂) | ~115-125 ppm (other aromatic C-H) |

| ~7.0-7.5 ppm (broad, -SO₂NH₂) |

Note: These are predicted values and may vary based on experimental conditions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound and for monitoring reaction progress. A reversed-phase C18 column is typically suitable.

Typical HPLC Method:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), the molecular ion peak at m/z 206 would be expected.

Expected Fragmentation Pattern:

-

Loss of SO₂NH₂: A significant fragment corresponding to the loss of the sulfonamide group.

-

Loss of Cl: A fragment corresponding to the loss of the chlorine atom.

-

Cleavage of the aromatic ring: Further fragmentation of the benzene ring.

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry, primarily due to the presence of the sulfonamide moiety, which is a key pharmacophore in many drugs.

Carbonic Anhydrase Inhibitors

The sulfonamide group is a well-established zinc-binding group in the active site of carbonic anhydrases (CAs). Derivatives of this compound can be synthesized to create potent and selective inhibitors of various CA isoenzymes, which are implicated in diseases such as glaucoma, epilepsy, and certain types of cancer.[5][6] The amino group provides a convenient point for further derivatization to enhance binding affinity and selectivity.

Antibacterial Agents

The sulfonamide scaffold is historically significant in the development of antibacterial drugs (sulfa drugs). While the use of simple sulfonamides has declined due to resistance, this compound can serve as a starting material for the synthesis of more complex and potent antibacterial agents.

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety.

Hazard Identification

-

Health Hazards: May cause skin, eye, and respiratory irritation. Ingestion may be harmful.[7][8]

-

Environmental Hazards: The environmental impact has not been fully investigated, but release into the environment should be avoided.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a chemical intermediate of significant importance, particularly in the field of drug discovery and development. Its versatile reactivity, stemming from its amino, chloro, and sulfonamide functional groups, allows for the synthesis of a diverse range of derivatives with potential therapeutic applications. A thorough understanding of its chemical properties, synthesis, and handling is essential for researchers and scientists working with this compound. This guide provides a solid foundation of technical information to facilitate its effective and safe utilization in research and development endeavors.

References

- PubChem. (n.d.). 3-Amino-4-hydroxybenzenesulfonic acid. National Center for Biotechnology Information.

- Sigma-Aldrich. (n.d.). This compound.

- PubChem. (n.d.). 3-Amino-4-chloro-N-phenylbenzenesulfonamide. National Center for Biotechnology Information.

- MDPI. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry.

- PubChem. (n.d.). 4-Amino-3-chlorobenzenesulfonamide. National Center for Biotechnology Information.

- MDPI. (n.d.). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.

- PubChem. (n.d.). 3-Amino-4-chlorobenzoic acid. National Center for Biotechnology Information.

- Google Patents. (n.d.). Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor.

- PubChem. (n.d.). CID 154809854. National Center for Biotechnology Information.

- BLD Pharm. (n.d.). 2138080-85-8|this compound hydrochloride.

- PubMed. (n.d.). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.

- Google Patents. (n.d.). A method for preparing 3-amino-6-chlorotoluene-4-sulfonic acid.

- Google Patents. (n.d.). 4-halo-3-sulfamoylbenzamides and methods of preparing the same.

- ResearchGate. (n.d.). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity.

- Google Patents. (n.d.). Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.

- ChemBK. (n.d.). 4-amino-6-chlorotoluene-3-sulphonic acid.

- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 4-aminoazobenzene.

- PubChem. (n.d.). 4-Chloro-3-nitrobenzenesulfonamide. National Center for Biotechnology Information.

- Santa Cruz Biotechnology. (n.d.). 4-Aminotoluene-3-sulfonic acid.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Google Patents. (n.d.). Method for producing 4-aminotoluene-3-sulfonic acid.

- TCI Chemicals. (2023). SAFETY DATA SHEET.

- MDPI. (2022). Thermal Stability of Self-Assembled 3-Aminopropyltrimethoxysilane Diffusion Barrier Terminated by Carboxyl Groups.

- MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.

- 3-Amino-4-Chlorobenzotrifluoride supplier. (n.d.). 3-Amino-4-Chlorobenzotrifluoride.

- ResearchGate. (n.d.). Synthesis, characterization and thermal behavior of some trivalent lanthanide 4-amino-benzenesulfonate salts.

- MDPI. (2024). Thermal Stability of Dispersions of Amino-Functionalized Silica in Glycol and in 50–50 Aqueous Glycol.

- ChemicalBook. (n.d.). 3-Amino-4-hydroxybenzenesulphonamide(98-32-8) 13C NMR spectrum.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- FLUOROCHEM PRIVATE LIMITED. (n.d.). 4-amino-3-chlorobenzenesulfonamide Manufacturer, Supplier from Pune.

- SpectraBase. (n.d.). 3'-Amino-4'-methoxyacetophenone.

Sources

- 1. 4-Amino-3-chlorobenzenesulfonamide | C6H7ClN2O2S | CID 1502014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CID 154809854 | C12H12Cl2N2O6S2 | CID 154809854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-amino-3-chlorobenzenesulfonamide Manufacturer, Supplier from Pune [fluorochem.co.in]

- 4. chembk.com [chembk.com]

- 5. mdpi.com [mdpi.com]

- 6. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-Amino-4-chlorobenzoic acid | C7H6ClNO2 | CID 76092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemos.de [chemos.de]

An In-depth Technical Guide to the Synthesis of 3-Amino-4-chlorobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-chlorobenzenesulfonamide is a key chemical intermediate with significant applications in the pharmaceutical and dye industries. Its structural motif is a common feature in a variety of biologically active molecules. This guide provides a comprehensive overview of the primary synthesis pathway for this compound, delving into the mechanistic details, experimental protocols, and critical process parameters. Furthermore, alternative synthetic strategies are explored and compared, offering a broad perspective for researchers and process chemists.

Primary Synthesis Pathway: A Two-Step Approach

The most established and industrially viable route for the synthesis of this compound commences with the readily available starting material, 4-chlorobenzenesulfonamide. The pathway involves two sequential reactions: electrophilic aromatic nitration followed by the reduction of the introduced nitro group.

Caption: Primary synthesis pathway for this compound.

Part 1: Nitration of 4-Chlorobenzenesulfonamide

The initial step is the regioselective nitration of 4-chlorobenzenesulfonamide to yield 3-nitro-4-chlorobenzenesulfonamide. This is a classic example of an electrophilic aromatic substitution reaction.

Mechanism and Regioselectivity: